molecular formula C19H17F4N3O2 B2828701 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 954587-87-2

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2828701
CAS No.: 954587-87-2
M. Wt: 395.358
InChI Key: MHQNRPOSIUIRPP-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a 2-(trifluoromethyl)phenyl urea moiety. The compound’s design integrates electron-withdrawing groups (e.g., trifluoromethyl and fluorine) that are known to enhance metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3O2/c20-13-5-7-14(8-6-13)26-11-12(9-17(26)27)10-24-18(28)25-16-4-2-1-3-15(16)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQNRPOSIUIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from analogs with thiazole-piperazine (e.g., 11j, 1g) or pyrazole cores (e.g., 13). Pyrrolidinone rings are less common in the cited literature but may confer unique conformational rigidity or solubility profiles . Thiazole-piperazine derivatives (e.g., 11j, 1g) exhibit high yields (78–88%) and modular substituent tolerance, making them versatile scaffolds for medicinal chemistry .

Substituent Effects :

  • Trifluoromethyl Position : The target’s 2-(trifluoromethyl)phenyl group mirrors 11j but contrasts with 1g (3-trifluoromethyl). Substituent position significantly impacts steric and electronic interactions; for example, 2-trifluoromethyl groups may enhance binding in hydrophobic pockets .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine in analogs like 11f, though chlorine may enhance halogen bonding .

Physical Properties :

  • Melting points for thiazole-piperazine analogs range from 188–207°C, correlating with crystallinity and substituent polarity .
  • Molecular weights of analogs vary between 466–709 g/mol, with trifluoromethyl groups contributing significantly to mass .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Cyclization of precursors (e.g., 4-fluorophenylamine derivatives) to form the pyrrolidinone ring under acidic or basic conditions .
  • Step 2 : Alkylation of the pyrrolidinone nitrogen using a chloromethyl intermediate, followed by urea formation via reaction with 2-(trifluoromethyl)phenyl isocyanate .
  • Key Variables : Temperature (60–80°C for urea coupling), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical for yields >70% .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

  • Methodological Answer :

  • 1H/13C NMR : Look for urea NH protons (δ 8.1–8.5 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and trifluoromethyl group (δ 120–125 ppm in 13C) .
  • FT-IR : Urea C=O stretch (~1640 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) confirm functional groups .
  • LC-MS : Molecular ion peak at m/z ~409 (M+H⁺) with fragmentation patterns matching the urea and trifluoromethylphenyl moieties .

Q. What in vitro biological screening protocols are recommended for initial activity assessment?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves (0.1–100 µM range) .
  • Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-tumorigenic cells (e.g., HEK293) to assess selectivity .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) on the phenyl rings to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., Glide XP) to identify critical interactions (e.g., hydrogen bonds with urea NH) and prioritize analogs .
  • Data Analysis : Correlate logP (HPLC-derived) with IC50 values to establish trends in bioavailability vs. potency .

Q. What computational strategies predict binding modes and target selectivity for this urea derivative?

  • Methodological Answer :

  • Docking Protocols : Employ ensemble docking (e.g., Schrödinger Suite) against kinase or GPCR targets, incorporating protein flexibility .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (e.g., RMSD <2 Å) and identify key residues for mutagenesis validation .
  • Selectivity Filters : Compare binding energies across homologous proteins (e.g., EGFR vs. HER2) to minimize off-target effects .

Q. How can contradictory data on biological activity between studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using identical cell lines (ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs) .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tests (ANOVA with post-hoc correction) to identify outliers .
  • Proteomic Profiling : Use phospho-antibody arrays to detect pathway-specific effects that may explain variability (e.g., MAPK vs. PI3K activation) .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Optimize pyrrolidinone formation in continuous flow reactors (residence time 10–15 min) to enhance reproducibility and reduce byproducts .
  • DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, catalyst loading) and identify robust conditions .
  • In-Line Monitoring : Use FT-IR or Raman spectroscopy for real-time tracking of urea formation, enabling immediate adjustments .

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